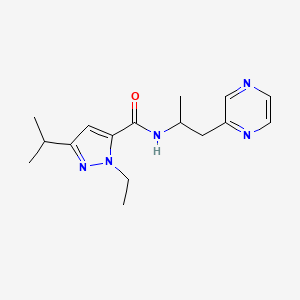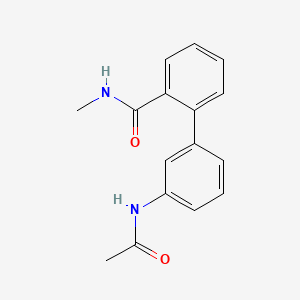![molecular formula C22H19N5O2 B3808311 N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3808311.png)
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide
描述
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide, also known as MPAPA, is a pyrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAPA is a small molecule that can be synthesized using various methods, and its mechanism of action involves binding to specific receptors in the body, leading to various biochemical and physiological effects.
作用机制
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's mechanism of action involves binding to specific receptors in the body, leading to various biochemical and physiological effects. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been reported to bind to the ATP-binding site of protein kinase Cθ, leading to the inhibition of its activity. This inhibition results in the downregulation of the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has also been reported to activate the caspase pathway in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's biochemical and physiological effects include the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has several advantages for lab experiments, including its small size, easy synthesis, and various pharmacological activities. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's small size allows for easy modification and optimization of its structure for specific applications. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's easy synthesis allows for large-scale production of the compound. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's various pharmacological activities make it a promising candidate for drug development. However, N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's limitations include its low solubility in water and its potential toxicity at high doses.
未来方向
For N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide research include the optimization of its structure for specific pharmacological applications, the development of N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide derivatives with improved solubility and bioavailability, and the evaluation of N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's safety and toxicity in preclinical and clinical studies. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's potential as a therapeutic agent for various diseases, including cancer and diabetes, warrants further investigation. Additionally, the elucidation of N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide's mechanism of action and its interaction with specific receptors in the body will provide valuable insights for drug development.
科学研究应用
N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-methoxyphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(3-pyrimidin-2-ylphenyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-29-19-8-6-18(7-9-19)25-21(28)15-27-13-10-20(26-27)16-4-2-5-17(14-16)22-23-11-3-12-24-22/h2-14H,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLWIGKORCUDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B3808233.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B3808241.png)
![2-{3-[2-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-(3-methylbenzyl)-1,3,4-oxadiazole](/img/structure/B3808252.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-[(1-methylpiperidin-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B3808258.png)


![N-benzyl-N-[2-(dimethylamino)ethyl]-2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B3808286.png)
![N,N-diethyl-3-{[(tetrahydro-3-furanylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B3808299.png)
![3-{2-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B3808300.png)

![(1S,5R)-3-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3808322.png)

![methyl 1-[2-hydroxy-3-(4-{[(2-phenylethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B3808335.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3808341.png)